Methyl cyclohepta-2,5-diene-1-carboxylate
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Overview
Description
Methyl cyclohepta-2,5-diene-1-carboxylate is an organic compound with the molecular formula C9H10O2 It is a derivative of cycloheptadiene, featuring a carboxylate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl cyclohepta-2,5-diene-1-carboxylate typically involves the Diels-Alder reaction, a [4+2] cycloaddition between a diene and a dienophile. One common method involves the reaction of cycloheptadiene with methyl acrylate under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to enhance the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and efficiency. Additionally, purification processes such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl cyclohepta-2,5-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl cyclohepta-2,5-diene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: The compound is used in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl cyclohepta-2,5-diene-1-carboxylate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical reactions. The compound’s unique structure allows it to act as a versatile intermediate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Methyl cyclohexa-2,5-diene-1-carboxylate
- Methyl bicyclo[2.2.1]hepta-2,5-diene carboxylate
Uniqueness
Methyl cyclohepta-2,5-diene-1-carboxylate is unique due to its seven-membered ring structure, which imparts different chemical reactivity and properties compared to six-membered ring analogs
Properties
CAS No. |
62087-46-1 |
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Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
methyl cyclohepta-2,5-diene-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-11-9(10)8-6-4-2-3-5-7-8/h2,4-5,7-8H,3,6H2,1H3 |
InChI Key |
ODQNESGJHJMJOD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC=CCC=C1 |
Origin of Product |
United States |
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